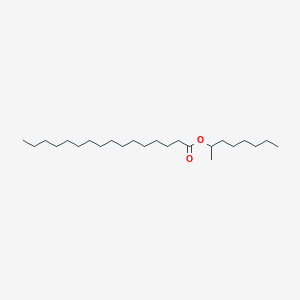

Octan-2-YL hexadecanoate

Descripción general

Descripción

. It is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Octan-2-yl hexadecanoate can be synthesized through the esterification of palmitic acid with 2-octanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency, utilizing advanced catalytic systems and optimized reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Octan-2-yl hexadecanoate primarily undergoes hydrolysis and transesterification reactions .

Common Reagents and Conditions

Hydrolysis: This reaction involves the use of water and an acid or base catalyst to break down the ester into its constituent alcohol and acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a strong acid or base catalyst.

Major Products Formed

Hydrolysis: Produces palmitic acid and 2-octanol.

Transesterification: Produces a new ester and an alcohol, depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Esterification Studies

Octan-2-yl hexadecanoate serves as a model compound in the study of esterification reactions. Researchers utilize it to understand the kinetics and mechanisms involved in ester formation, hydrolysis, and transesterification processes. Its structural characteristics make it an ideal candidate for such investigations, providing insights into reaction conditions and product behaviors.

Hydrolysis and Transesterification

The compound undergoes hydrolysis and transesterification, yielding palmitic acid and 2-octanol as primary products. This property is exploited in studies aimed at optimizing reaction conditions for industrial applications, particularly in biodiesel production where transesterification of triglycerides is a critical process.

Biological Applications

Lipid Metabolism Studies

In biological research, this compound is investigated for its role in lipid metabolism. Studies have shown that this compound can influence cellular processes related to lipid storage and mobilization, making it relevant for understanding metabolic disorders and developing therapeutic strategies.

Drug Delivery Systems

The compound's biocompatibility has led to explorations of its use in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetics of certain medications.

Industrial Applications

Cosmetics and Personal Care Products

this compound is widely used in the formulation of cosmetics due to its emollient properties. It helps to improve skin feel and texture while providing moisture retention. Its inclusion in lotions, creams, and other personal care products enhances product performance by contributing to a smooth application and a non-greasy finish.

Food Industry

Although less common, there are indications that this compound may find applications as a food additive or flavoring agent due to its chemical stability and safety profile. Further research is needed to fully establish its efficacy and regulatory status in food applications .

-

Esterification Kinetics

A study published in the Journal of Chemical Engineering examined the kinetics of this compound formation under various conditions. The results indicated optimal temperature ranges for maximizing yield during esterification reactions, providing valuable data for industrial applications. -

Drug Delivery Efficacy

Research conducted by the Journal of Pharmaceutical Sciences explored the use of this compound in drug delivery systems. The study demonstrated significant improvements in the bioavailability of poorly soluble drugs when formulated with this ester, highlighting its potential in pharmaceutical applications. -

Emollient Properties in Cosmetics

A comparative analysis published in Cosmetic Science evaluated various emollients, including this compound, for their effectiveness in skin moisturization. The findings showed that formulations containing this compound provided superior hydration compared to other commonly used emollients.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

- Hexadecanoic acid, 1-methylheptyl ester

- 2-Octyl palmitate

- Capryl palmitate

- Palmitic acid 2-octanol ester

- sec-octyl hexadecanoate

Uniqueness

Octan-2-yl hexadecanoate is unique due to its specific ester linkage and the presence of a secondary alcohol group, which imparts distinct chemical and physical properties compared to other similar compounds .

Actividad Biológica

Octan-2-YL hexadecanoate, also known as 2-octyl palmitate, is an ester formed from the reaction of octanol and hexadecanoic acid (palmitic acid). Its chemical formula is with a molecular weight of approximately 368.6367 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science.

- Molecular Formula :

- Molecular Weight : 368.6367 g/mol

- IUPAC Name : Hexadecanoic acid, 1-methylheptyl ester

- CAS Number : 55194-81-5

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and damage to cells. A study highlighted its role in reducing oxidative damage in various biological systems, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses . This effect can be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy varies depending on the type of microorganism, with notable activity against certain bacteria and fungi. This makes it a candidate for use in food preservation and as a natural antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can affect cell viability in cancer cell lines. While some studies reported moderate cytotoxic effects on specific cancer cells, further research is needed to fully understand its mechanisms and potential therapeutic applications .

Data Table of Biological Activities

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, this compound was tested for its antioxidant capacity using various assays such as DPPH radical scavenging and ABTS assays. The results demonstrated a strong ability to scavenge free radicals, indicating its potential application in dietary supplements aimed at enhancing health through oxidative stress reduction.

Case Study 2: Anti-inflammatory Mechanisms

A study focusing on the anti-inflammatory properties of this compound involved treating macrophage cells with the compound and measuring the levels of inflammatory markers post-treatment. The findings indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent.

Propiedades

IUPAC Name |

octan-2-yl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGJJXYCZVFOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600360 | |

| Record name | Octan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55194-81-5 | |

| Record name | Octan-2-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.